N-(4-BROMOPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE N-(4-BROMOPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE
Brand Name: Vulcanchem
CAS No.: 1251702-86-9
VCID: VC4676298
InChI: InChI=1S/C20H19BrN4OS/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24)
SMILES: CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCSCC4
Molecular Formula: C20H19BrN4OS
Molecular Weight: 443.36

N-(4-BROMOPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE

CAS No.: 1251702-86-9

Cat. No.: VC4676298

Molecular Formula: C20H19BrN4OS

Molecular Weight: 443.36

* For research use only. Not for human or veterinary use.

N-(4-BROMOPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE - 1251702-86-9

Specification

CAS No. 1251702-86-9
Molecular Formula C20H19BrN4OS
Molecular Weight 443.36
IUPAC Name [4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C20H19BrN4OS/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24)
Standard InChI Key AIQXEBNBBWRKFM-UHFFFAOYSA-N
SMILES CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCSCC4

Introduction

N-(4-Bromophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound belonging to the class of naphthyridine derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential biological activity, particularly in drug design and development. The structure features a naphthyridine core substituted with a bromophenyl group and a thiomorpholine moiety, which may contribute to its pharmacological properties.

Synthesis Methods

The synthesis of N-(4-Bromophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multicomponent reactions such as the Ugi four-component reaction. This method allows for the simultaneous combination of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form complex amides efficiently.

Biological Activities and Potential Applications

1,8-Naphthyridine derivatives, including N-(4-Bromophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, have been found to exhibit a broad spectrum of biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Additionally, they have potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression .

Biological Activities Table

ActivityDescription
AntimicrobialEffective against various microorganisms
AntiviralShows efficacy against viral infections
AnticancerExhibits potential in cancer treatment
Anti-inflammatoryReduces inflammation in biological systems
AnalgesicProvides pain relief
Neurological DisordersPotential applications in Alzheimer's, multiple sclerosis, and depression

Mechanism of Action

The mechanism of action for compounds like N-(4-Bromophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves interaction with biological targets such as enzymes or receptors. Research indicates that similar naphthyridine derivatives may inhibit specific enzymes involved in disease processes, such as acetylcholinesterase inhibitors.

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